molecular formula C9H12O2 B1296904 3-Isopropoxyphenol CAS No. 68792-12-1

3-Isopropoxyphenol

Cat. No.: B1296904
CAS No.: 68792-12-1
M. Wt: 152.19 g/mol
InChI Key: GZMVGNWHSXIDKT-UHFFFAOYSA-N
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Description

Contextualization within Phenolic Compound Chemistry

Phenolic compounds are a major class of organic molecules defined by the presence of at least one hydroxyl (–OH) group bonded directly to an aromatic hydrocarbon ring. wikipedia.org This structural feature imparts a characteristic acidity to phenols that is greater than that of aliphatic alcohols, as the negative charge of the corresponding phenolate (B1203915) ion is stabilized by resonance within the aromatic ring. wikipedia.org

Phenolics are broadly categorized into simple phenols and polyphenols based on the number of phenol (B47542) units. wikipedia.orgnih.gov 3-Isopropoxyphenol falls under the category of simple phenolics, which are foundational structures in organic chemistry. e-bookshelf.de These compounds are susceptible to electrophilic aromatic substitution, and the hydroxyl group is a powerful activating, ortho-para directing group. wikipedia.org However, in this compound, the presence of the ether linkage modifies the electronic distribution and can influence the regioselectivity of such reactions.

Significance of the Isopropoxy Moiety in Organic Structures

The isopropoxy group, –OCH(CH₃)₂, is a functional group that significantly influences a molecule's properties through both steric and electronic effects.

Steric Effects : The isopropoxy group is bulkier than smaller alkoxy groups like methoxy (B1213986) or ethoxy. This increased size can create steric hindrance, physically obstructing the approach of reagents to nearby reactive sites on the molecule. This effect can be a powerful tool in synthesis to direct reactions to less hindered positions or to stabilize certain conformations.

The combination of these effects makes the isopropoxy group a key modulator of reactivity and physical properties such as lipophilicity and hydrogen bonding capacity. nih.gov

Historical Development of Research on Isopropoxyphenols

The study of isopropoxyphenols is intrinsically linked to the development of methods for ether synthesis. The Williamson ether synthesis, developed by Alexander Williamson in 1850, was a landmark reaction in organic chemistry that provided a general and reliable method for preparing ethers. wikipedia.orgbyjus.comunacademy.com This reaction, which involves the reaction of an alkoxide with an alkyl halide via an Sₙ2 mechanism, was crucial in establishing the structure of ethers and remains a cornerstone of both laboratory and industrial synthesis today. wikipedia.orgbyjus.com

Early research into isopropoxyphenols would have relied on this fundamental reaction, typically by reacting the salt of a dihydroxybenzene (like catechol or resorcinol) with an isopropyl halide, such as isopropyl bromide. tandfonline.com Over the years, research has focused on optimizing these synthesis conditions to improve yields and selectivity, particularly to favor the formation of the desired mono-etherified product over the di-etherified byproduct. tandfonline.comgoogle.com The development of phase-transfer catalysis in the 20th century provided a significant advancement, allowing for reactions between reagents in different phases (e.g., a solid salt and an organic solvent) to proceed more efficiently and often under milder conditions, which is a technique applied to the synthesis of isopropoxyphenols. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMVGNWHSXIDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284307
Record name 3-(propan-2-yloxy)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68792-12-1
Record name 68792-12-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(propan-2-yloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 3 Isopropoxyphenol

Advanced Synthetic Routes to 3-Isopropoxyphenol

The synthesis of this compound primarily revolves around the introduction of an isopropoxy group onto a phenol (B47542) backbone. Several advanced methods have been developed to achieve this transformation efficiently.

Etherification Reactions of Resorcinol (B1680541) Derivatives

A principal route to this compound involves the etherification of resorcinol (1,3-dihydroxybenzene). This method is a cornerstone of its synthesis, where one of the hydroxyl groups of resorcinol is selectively reacted with an isopropylating agent. The reaction is typically carried out in the presence of a base, which deprotonates one of the phenolic hydroxyl groups, forming a more nucleophilic phenoxide ion that can then attack the isopropylating agent.

Challenges in this approach include controlling the degree of etherification to favor the mono-substituted product over the di-substituted 1,3-diisopropoxybenzene. The selection of the base, solvent, and reaction conditions plays a crucial role in achieving high selectivity.

Nucleophilic Substitution Approaches for Isopropoxy Introduction

Nucleophilic substitution reactions are fundamental to the synthesis of this compound. This typically involves the reaction of a resorcinol-derived nucleophile with an isopropyl electrophile. The Williamson ether synthesis is a classic example of this approach, where a phenoxide, generated from resorcinol and a base, reacts with an isopropyl halide (e.g., isopropyl bromide or isopropyl chloride).

The efficiency of this SN2 reaction is influenced by the choice of the leaving group on the isopropylating agent and the reaction conditions. For instance, the reaction of this compound with 2-chloroethanol (B45725) in the presence of a base like potassium carbonate proceeds via nucleophilic substitution to form 1-(2-chloroethoxy)-3-isopropoxybenzene. The chloroethoxy group can then undergo further nucleophilic substitution reactions.

Furthermore, η6-coordination of an arene to an iridium(III) complex can increase its electrophilicity, allowing for nucleophilic attack on the aromatic π-system, which represents a modern approach to C-H functionalization. harvard.edu

Catalytic Synthesis Techniques

Catalysis offers significant advantages in the synthesis of this compound, including improved reaction rates, yields, and selectivity, often under milder conditions.

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases. In the synthesis of this compound from resorcinol and an isopropyl halide, a phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, is employed. google.com These catalysts transport the phenoxide anion from the aqueous or solid phase to the organic phase containing the isopropyl halide, thereby accelerating the etherification reaction. google.com

Commonly used phase transfer catalysts include tetrabutylammonium (B224687) bromide and polyethylene (B3416737) glycols. The use of a solid-liquid phase transfer catalyst is a known method for the synthesis of o-isopropoxyphenol from pyrocatechol (B87986) and an isopropyl halide. google.com This technique has been shown to be effective, leading to high conversion rates.

Table 1: Comparison of Synthetic Methods for Isopropoxyphenols

MethodReactantsCatalyst/BaseSolventTemperatureYield (%)Notes
Reaction with Isopropyl HalidePyrocatechol + Isopropyl HalidePhase Transfer Catalyst (e.g., Tetrabutylammonium Bromide) / Alkaline BaseDecalin or Isobutyl Alcohol90°C - 160°C>90High conversion rates.
Williamson Ether SynthesisCatechol + Isopropyl BromidePotassium CarbonateAcetoneReflux~88Simpler setup, longer reaction time.
Method for o-IsopropoxyphenolCatechol + Isopropyl BromideSodium MethoxideMethanol (B129727)Reflux63Short reaction time and simple work-up. tandfonline.com

The application of green chemistry principles aims to develop more environmentally benign synthetic routes. imist.ma This includes the use of safer solvents, minimizing waste, and designing energy-efficient processes. acs.org In the context of this compound synthesis, this could involve exploring water as a solvent, using recyclable catalysts, and developing one-pot procedures to reduce separation and purification steps. imist.ma

Research into the electrocatalytic hydrogenation (ECH) of lignin (B12514952) model monomers like guaiacol (B22219) (2-methoxyphenol) provides insights into greener pathways. rsc.org This process uses Raney-Nickel electrodes in aqueous solution and can cleave aryl ether bonds followed by ring reduction at ambient pressure. rsc.org While not a direct synthesis of this compound, the principles of using water as a solvent and avoiding harsh reagents are relevant to developing greener etherification methods. acs.orgrsc.org

Stereoselective Synthesis Considerations

While this compound itself is not chiral, the principles of stereoselective synthesis become critical when it is used as a building block for more complex molecules containing stereocenters. The synthesis of such molecules often requires precise control over the spatial arrangement of atoms.

For instance, stereoselective reductive amination and 1,3-dipolar cycloaddition reactions are powerful tools for creating chiral centers with high diastereoselectivity. mdpi.com Although direct examples for this compound are not prevalent in the provided context, the broader field of organic synthesis demonstrates the importance of these methods in constructing complex, stereochemically defined molecules. mdpi.comrsc.orgrsc.orgmdpi.com The functional groups of this compound could serve as handles for directing such stereoselective transformations in a larger synthetic sequence.

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is dictated by the interplay of its three main components: the aromatic ring, the phenolic hydroxyl group, and the isopropoxy ether group. The meta-positioning of the isopropoxy and hydroxyl groups creates a distinct electronic environment on the aromatic ring, influencing its reactivity patterns.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by both the hydroxyl and isopropoxy groups, which are electron-donating. These reactions involve an electrophile attacking the electron-rich aromatic ring. minia.edu.egmakingmolecules.com The general mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. minia.edu.egtestbook.com

The directing effects of the hydroxyl and isopropoxy groups are crucial in determining the position of substitution. Both are ortho-, para-directing groups. In this compound, the positions ortho and para to the powerful activating hydroxyl group are the most likely sites of electrophilic attack.

Common EAS reactions include:

Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid. minia.edu.eg

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) typically requiring a Lewis acid catalyst. testbook.com

Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid. makingmolecules.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. minia.edu.eg

Oxidation and Reduction Pathways of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound can undergo oxidation. Similar to other phenols, it can be oxidized to form quinone-like structures, though the specific products can be complex. The oxidation of hydroxybenzaldehydes to polyphenols using hydrogen peroxide in an aqueous medium is a known transformation. google.com

Conversely, the aromatic ring of alkoxyphenols can be reduced. For instance, the electrocatalytic hydrogenation (ECH) of guaiacol (2-methoxyphenol) and its isomers using Raney-Nickel electrodes in an aqueous solution primarily leads to aryl ether bond cleavage followed by hydrogenation of the resulting phenol to cyclohexanol. rsc.orgresearchgate.net

Cleavage Mechanisms of the Isopropoxy Ether Linkage

The ether linkage in this compound can be cleaved under specific conditions. Aryl ether bonds can be broken under the action of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃) and aluminum trichloride (B1173362) (AlCl₃). google.commasterorganicchemistry.com

A method for the cleavage of the ether bond in phenyl alkyl ethers involves the use of aluminum triiodide and a carbodiimide (B86325) in an organic solvent. google.com Studies on the cleavage of o-hydroxyphenyl alkyl ethers using aluminum triiodide have shown that an acid scavenger is necessary to prevent the degradation of acid-labile functional groups. researchgate.net In the electrocatalytic hydrogenation of alkoxyphenols, aryl-ether bond cleavage is the primary reaction, preceding the hydrogenation of the phenol to cyclohexanol. rsc.org

Derivatization Strategies for Functional Group Introduction

The functional groups of this compound allow for various derivatization reactions to introduce new functionalities.

The phenolic hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride). This reaction, known as esterification, is typically catalyzed by an acid. chemguide.co.ukpressbooks.pub Acylation, a specific type of esterification using an acylating agent, can also be performed. For example, 3-bromo-4-isopropoxyphenyl acetate (B1210297) is prepared and subsequently hydrolyzed to yield 3-bromo-4-isopropoxyphenol.

As an activated aromatic compound, this compound readily undergoes halogenation. Bromination, for example, can be achieved using various brominating agents. A practical method for the electrophilic bromination of phenols utilizes a combination of PIDA (phenyliodine diacetate) and aluminum bromide (AlBr₃). rsc.org The bromination of phenols is favored in polar solvents like acetonitrile (B52724). chemrxiv.org The reaction of phenols with bromine typically proceeds via an electrophilic substitution mechanism. testbook.com

Sulfonation Reactions, e.g., to form Isopropoxyphenylsulfonyl compounds

The phenolic structure of this compound allows it to undergo electrophilic aromatic substitution reactions, such as sulfonation. This reaction typically involves treating the phenol with a strong sulfonating agent, leading to the formation of isopropoxyphenylsulfonic acid or its derivatives. A common pathway for analogous compounds involves the use of chlorosulfonic acid to produce a sulfonyl chloride intermediate. This intermediate is a versatile precursor for a variety of sulfonyl compounds.

The general mechanism involves the electrophilic attack of the sulfur trioxide (SO₃) moiety from the sulfonating agent onto the electron-rich aromatic ring of this compound. The isopropoxy and hydroxyl groups are ortho-, para-directing activators. Therefore, substitution is expected to occur at positions ortho or para to these groups (positions 2, 4, and 6). The resulting isopropoxyphenylsulfonyl chloride can then be reacted with other nucleophiles to create a diverse range of sulfone-containing molecules.

Table 1: General Conditions for Sulfonation of Isopropoxyphenols
ReactantReagentIntermediate ProductPotential Final Product Type
This compoundChlorosulfonic Acid (ClSO₃H)Isopropoxyphenylsulfonyl ChlorideIsopropoxyphenylsulfonyl compounds
Formation of Oxygen-Containing Heterocycles

Oxygen-containing heterocycles are prevalent structures in many natural products and biologically active molecules. nih.gov Phenolic compounds like this compound can serve as precursors for the synthesis of such structures, particularly fused ring systems like benzofurans. researchgate.net The formation of these heterocycles often involves the functionalization of the phenol followed by an intramolecular cyclization reaction.

Several enzymatic and chemical strategies exist for the formation of oxygen-containing heterocycles from phenolic precursors. nih.govbeilstein-journals.org For example, the synthesis of benzofurans can be achieved through the oxidative cyclization of o-cinnamyl phenols or the reaction of alkenylphenols to form benzofuranones. researchgate.net While specific examples starting directly from this compound are not detailed in the surveyed literature, analogous pathways suggest its potential as a building block. By introducing an appropriate side chain containing a reactive group (e.g., an alkene or alkyne) ortho to the phenolic hydroxyl, intramolecular cyclization can be induced to form a new heterocyclic ring fused to the benzene core. researchgate.netpku.edu.cn

Metal Complexation Studies of Phenolic Oxygen and Ether Oxygen

The presence of both a phenolic hydroxyl group and an ether oxygen gives this compound the potential to act as a ligand in the formation of metal complexes. wpmucdn.com Metal ions, particularly from transition series, can coordinate with the lone pair electrons on the oxygen atoms. tuiasi.ro Such complexation can significantly alter the chemical and physical properties of both the organic molecule and the metal ion. nih.gov Studies have shown that phenolic compounds, in general, have a high affinity for transition metals, readily forming complexes. tuiasi.ro

Research involving the broader class of N-methylcarbamate pesticides and their phenolic degradation products has included investigations into the complexation of isopropoxyphenol (IPP) with iron(III). wpmucdn.comresearchgate.net These studies indicate that the interaction leads to the formation of a stable metal-ligand complex in solution. wpmucdn.com

Stoichiometry and Coordination Geometry of Metal-Isopropoxyphenol Complexes

The stoichiometry of a metal complex defines the ratio of metal ions to ligands. In the case of this compound (IPP) and iron(III), studies have determined a specific metal-to-ligand ratio. wpmucdn.comresearchgate.net Using the method of continuous variation, where the total moles of reactants are kept constant while their ratio is varied, a maximum in product formation indicates the stoichiometric ratio. libretexts.org

For the interaction between Fe(III) and IPP, the data are consistent with the formation of a complex with a 1:3 metal-to-ligand ratio, resulting in the formula Fe(IPP)₃. wpmucdn.comresearchgate.net This stoichiometry suggests that three molecules of isopropoxyphenol coordinate to a single Fe(III) ion. Based on this 1:3 ratio, the proposed coordination geometry for the Fe(IPP)₃ complex is octahedral. wpmucdn.com In this arrangement, the central iron atom is coordinated to six atoms from the three bidentate ligands.

Table 2: Findings on Fe(III)-Isopropoxyphenol Complexation
Metal IonLigandStoichiometric Ratio (Metal:Ligand)Proposed FormulaProposed Coordination Geometry
Iron(III) (Fe³⁺)Isopropoxyphenol (IPP)1:3Fe(IPP)₃Octahedral
Chelation Effects in Metal-Isopropoxyphenol Interactions

Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple donor atom) ligand and a single central metal ion. This process results in the formation of a heterocyclic ring structure containing the metal atom, which typically imparts greater stability to the complex compared to coordination with monodentate ligands.

In the complexation of this compound with Fe(III), chelation is considered a likely binding mode. wpmucdn.com The this compound molecule possesses two potential donor oxygen atoms: the phenolic oxygen and the ether oxygen. The formation of the stable Fe(IPP)₃ octahedral complex strongly suggests that isopropoxyphenol acts as a bidentate ligand, with both the deprotonated phenolic oxygen and the ether oxygen participating in binding to the Fe(III) center. wpmucdn.comresearchgate.net This chelation effect, where a five-membered ring is formed involving the metal, the two oxygen atoms, and the two connecting carbon atoms of the aromatic ring, would contribute significantly to the stability of the resulting complex.

Advanced Analytical and Spectroscopic Characterization of 3 Isopropoxyphenol and Its Derivatives

Chromatographic Techniques for Separation and Identification

Chromatographic methods are central to the analytical workflow for 3-Isopropoxyphenol, providing the necessary separation for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phenolic Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the profiling of phenolic metabolites, including 2-isopropoxyphenol (B44703). cdc.govnih.govcdc.govnih.gov This method combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. nih.gov For the analysis of phenolic compounds like this compound, which may not be sufficiently volatile for direct GC analysis, a derivatization step is often employed. nih.govdphen1.com This process chemically modifies the analyte to increase its volatility and improve its chromatographic behavior.

A common derivatization reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA), which has been successfully used for the derivatization of 2-isopropoxyphenol. dphen1.com The resulting derivatives are then introduced into the GC system, where they are separated based on their boiling points and interactions with the stationary phase of the capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis. nih.govscispace.com

GC-MS has been utilized in methods developed for the simultaneous determination of multiple phenolic metabolites in human urine, including 2-isopropoxyphenol. nih.govnih.gov These methods often involve an initial enzymatic hydrolysis to cleave any conjugated metabolites, followed by solid-phase extraction for sample cleanup and concentration, and subsequent derivatization before GC-MS analysis. cdc.govnih.govcdc.govnih.gov The use of isotopically labeled internal standards for all analytes is a key aspect of these methods, ensuring high accuracy and precision by correcting for analytical errors. nih.gov The detection limits for these methods are typically in the low microgram-per-liter range. nih.gov

The table below summarizes the key aspects of GC-MS analysis for phenolic metabolites.

ParameterDescriptionReference
Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Application Profiling of phenolic metabolites, including 2-isopropoxyphenol cdc.govnih.govcdc.govnih.gov
Derivatization Often required to increase volatility; MtBSTFA is a common reagent nih.govdphen1.com
Sample Preparation Enzymatic hydrolysis, solid-phase extraction cdc.govnih.govcdc.govnih.gov
Quantification Use of isotopically labeled internal standards nih.gov
Sensitivity Detection limits in the low µg/L range nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the quantitative analysis of this compound and its parent compound, propoxur (B1679652). researchgate.netoup.comoup.comnih.gov HPLC offers versatility in separating compounds based on their polarity and is particularly well-suited for the analysis of less volatile or thermally labile compounds that are not amenable to GC. chromatographytoday.com

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of this compound. researchgate.netoup.comnih.govchromatographytoday.com In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographytoday.comrheniumbio.co.il This setup allows for the separation of compounds based on their hydrophobicity, with more nonpolar compounds being retained longer on the column.

An isocratic HPLC method has been developed for the simultaneous determination of propoxur and its major metabolite, isopropoxy phenol (B47542) (IPP), in biological matrices. oup.com This method utilizes a reversed-phase column and a mobile phase consisting of a mixture of an organic solvent and a buffer, allowing for the effective separation of the two compounds. researchgate.netoup.comnih.gov

Sample preparation is a critical step in ensuring the accuracy and reliability of HPLC analysis, and solid-phase extraction (SPE) is widely employed for the cleanup and concentration of this compound from complex matrices like blood and urine. nih.govresearchgate.netoup.comoup.comnih.govdphen1.com SPE allows for the selective isolation of the analyte of interest while removing interfering substances.

For the analysis of propoxur and this compound, weak cation-exchange cartridges have been used effectively for sample purification. researchgate.netoup.comoup.com The use of SPE has been shown to yield high recoveries of both propoxur and its metabolite, often exceeding 85%. researchgate.netoup.com

Following separation by HPLC, various detection methods can be employed for the quantification of this compound.

UV Spectrophotometry: UV detection is a common and robust method used in HPLC. researchgate.netoup.com It measures the absorbance of light by the analyte at a specific wavelength. drawellanalytical.com For the simultaneous determination of propoxur and this compound, a UV detector set at 270 nm has been successfully used. researchgate.netoup.com

Fluorescence Detection: Fluorescence detection offers higher sensitivity and selectivity compared to UV detection for compounds that fluoresce. drawellanalytical.comshimadzu.comchromatographyonline.com While this compound itself may not be strongly fluorescent, derivatization techniques can be used to introduce a fluorescent tag to the molecule. shimadzu.com Alternatively, methods have been developed for the analysis of related carbamate (B1207046) pesticides using post-column derivatization followed by fluorescence detection, which could potentially be adapted for this compound. jfda-online.com Fluorescence detectors work by exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength. chromatographyonline.comhoriba.com

The following table summarizes the key parameters of an HPLC method for the analysis of propoxur and this compound.

ParameterDescriptionReference
Technique High-Performance Liquid Chromatography (HPLC) researchgate.netoup.comoup.comnih.gov
Mode Reversed-Phase (RP-HPLC) researchgate.netoup.comnih.govchromatographytoday.com
Sample Preparation Solid-Phase Extraction (SPE) with weak cation-exchange cartridges researchgate.netoup.comoup.com
Detection UV Spectrophotometry at 270 nm researchgate.netoup.com
Recovery >85% for both propoxur and this compound researchgate.netoup.com

Electrochemical Determination Methods

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of phenolic compounds, including this compound. scirp.orgresearchgate.net These techniques are based on measuring the current or potential changes resulting from the electrochemical oxidation or reduction of the analyte at an electrode surface. researchgate.net

Various voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been employed for the analysis of phenolic compounds. researchgate.netnih.gov CV is useful for studying the redox behavior of a compound, while DPV provides higher sensitivity for quantitative analysis. researchgate.netecitechnology.com

For the determination of 2-isopropoxyphenol, electrochemical methods using a glassy carbon electrode have been reported. bestservis.eulincoln.ac.uk The electrochemical behavior of 2-isopropoxyphenol has been investigated, and it has been shown to exhibit a quasi-reversible process at the electrode. lincoln.ac.uk A differential pulse voltammetry method was developed that showed good linearity over a specific concentration range with a low limit of detection. lincoln.ac.uk

Furthermore, the development of molecularly imprinted polymer (MIP) based sensors has enhanced the selectivity of electrochemical methods. lincoln.ac.ukrsc.org An MIP sensor created by the electropolymerization of pyrrole (B145914) in the presence of 2-isopropoxyphenol as a template molecule demonstrated excellent linearity and a very low limit of detection for the target analyte. lincoln.ac.uk This sensor also showed good selectivity for 2-isopropoxyphenol over other potentially interfering compounds. lincoln.ac.ukd-nb.info

The table below provides a summary of an electrochemical method for the determination of 2-isopropoxyphenol.

ParameterDescriptionReference
Technique Differential Pulse Voltammetry (DPV) lincoln.ac.uk
Electrode Glassy Carbon Electrode and Molecularly Imprinted Polymer (MIP) Sensor bestservis.eulincoln.ac.uk
Analyte Behavior Quasi-reversible electrochemical process lincoln.ac.uk
MIP Sensor Electropolymerized pyrrole with 2-isopropoxyphenol template lincoln.ac.uk
Selectivity High selectivity for 2-isopropoxyphenol lincoln.ac.uk
Limit of Detection Low detection limits achieved with the MIP sensor lincoln.ac.uk

Cyclic Voltammetry (CV) Applications

Cyclic Voltammetry is a versatile electrochemical technique used to study the redox properties of chemical species. In the context of this compound and its isomer, 2-isopropoxyphenol, CV has been employed to investigate their electrochemical behavior at various electrode surfaces. researchgate.netlincoln.ac.uk

Research has shown that 2-isopropoxyphenol exhibits quasi-reversible behavior on a glassy carbon electrode. researchgate.netlincoln.ac.uk This behavior was studied in a Britton-Robinson buffer solution at a pH of 2. researchgate.netlincoln.ac.uk The electrochemical polymerization of pyrrole in the presence of the 2-isopropoxyphenol template molecule has been carried out using CV to fabricate molecularly imprinted polymer electrodes. lincoln.ac.uk This process involves scanning the potential between specific limits to induce the polymerization and entrapment of the template molecule within the polymer matrix. mdpi.com

In a different study, cyclic voltammetry was utilized with a three-electrode setup, including a glassy carbon working electrode, a platinum wire counter electrode, and a Ag0 quasi-reference electrode, to measure the properties of related compounds. harvard.edu The measurements were conducted at various scan rates to understand the kinetics of the electrode processes. harvard.edu

Differential Pulse Voltammetry (DPV) Approaches

Differential Pulse Voltammetry is another powerful electrochemical technique known for its high sensitivity and good resolution, making it suitable for trace analysis. DPV has been successfully applied for the determination of 2-isopropoxyphenol. researchgate.netlincoln.ac.uk

Studies have demonstrated that DPV can be used to achieve a low limit of detection (LOD) for 2-isopropoxyphenol. researchgate.netlincoln.ac.uk For instance, on a bare glassy carbon electrode, a linear relationship was observed between the anodic peak current and the concentration of 2-isopropoxyphenol over a specific range, with an LOD of 0.21 μM. researchgate.netlincoln.ac.uk When a molecularly imprinted polymer sensor was used, the DPV method exhibited even greater sensitivity, with a lower LOD of 0.09 μM. lincoln.ac.uk The DPV measurements for these analyses were also conducted in a Britton-Robinson buffer at pH 2. researchgate.netlincoln.ac.uk

The combination of DPV with molecularly imprinted polymers provides a highly sensitive and selective method for the determination of isopropoxyphenol isomers in various samples. researchgate.netlincoln.ac.uk

Development of Molecularly Imprinted Polymer (MIP) Electrodes for Selective Detection

Molecularly Imprinted Polymers (MIPs) are synthetic receptors with tailor-made recognition sites for a specific template molecule. youtube.com The development of MIP-based electrochemical sensors for the detection of phenolic compounds, including isomers of isopropoxyphenol, has garnered considerable attention due to their high selectivity and sensitivity. researchgate.netlincoln.ac.ukmdpi.comnih.gov

The fabrication of these sensors often involves the electropolymerization of a monomer, such as pyrrole, on an electrode surface in the presence of the target analyte (the template). researchgate.netlincoln.ac.ukmdpi.comresearchgate.net After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template molecule. mdpi.comyoutube.com

For the detection of 2-isopropoxyphenol, MIPs have been prepared by electropolymerizing pyrrole on a glassy carbon electrode. researchgate.netlincoln.ac.uk Computational methods, such as Density Functional Theory (DFT), have been employed to select the most suitable functional monomer and to optimize the monomer-template ratio, which is a critical factor in designing effective MIPs. nih.gov The resulting MIP sensor for 2-isopropoxyphenol demonstrated excellent linearity over a concentration range of 0.09–45 μM and a low limit of detection of 0.09 μM. lincoln.ac.uk The selectivity of the MIP sensor was confirmed through experiments showing a significantly higher response to the template molecule compared to other structurally related compounds. lincoln.ac.uk

The general stages of creating a MIP-based sensor through simultaneous polymerization and imprinting are well-documented, often involving the application of a potential to drive the electropolymerization process. mdpi.com The removal of the template is a crucial step, and for the 2-isopropoxyphenol MIP, immersion of the electrode in a mixture of acetic acid and acetonitrile was found to be effective. mdpi.com

Analytical Technique Analyte Electrode Key Findings LOD
Cyclic Voltammetry (CV)2-IsopropoxyphenolGlassy CarbonQuasi-reversible behavior-
Differential Pulse Voltammetry (DPV)2-IsopropoxyphenolGlassy CarbonLinear range: 0.21 to 75 μM0.21 μM researchgate.netlincoln.ac.uk
Differential Pulse Voltammetry (DPV)2-IsopropoxyphenolMIP-Pyrrole/GCLinear range: 0.09–45 μM0.09 μM lincoln.ac.uk

Structural Elucidation via Advanced Spectroscopic Methods

The precise determination of the molecular structure of this compound and its derivatives relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for analyzing the compound's conformation and configuration, while Infrared (IR) and Raman spectroscopy provide a unique vibrational fingerprint. Mass Spectrometry (MS) is crucial for determining the molecular weight and elucidating fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. While specific NMR data for this compound is available from commercial suppliers, detailed academic studies on its conformational and configurational analysis are not extensively reported in the provided search results. ambeed.com However, general principles of NMR spectroscopy can be applied to understand its structural features.

The conformation of molecules like this compound can be influenced by factors such as the rotation around single bonds. auremn.org.br The analysis of coupling constants (J-values) and chemical shifts in both ¹H and ¹³C NMR spectra can provide insights into the dihedral angles and the spatial arrangement of substituents. auremn.org.brresearchgate.net For instance, the study of related diols utilized ¹H NMR spectra to understand their conformations. researchgate.net Theoretical calculations are often used in conjunction with experimental NMR data to determine the most stable conformers. auremn.org.br

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" for identification.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule like this compound is expected to show characteristic absorption bands corresponding to its functional groups. For instance, studies on related compounds show that the P-O-C bending vibration can be assigned to a specific region in the IR spectrum. dtic.mil The presence of hydroxyl (-OH) and ether (C-O-C) groups in this compound would give rise to distinct peaks. The -OH group typically shows a broad absorption band due to hydrogen bonding, while the C-O-C stretching vibrations appear in the fingerprint region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. In aromatic compounds, ring vibrations are often prominent in the Raman spectra. semanticscholar.org The substituents on the aromatic ring can significantly affect the position and intensity of these bands. semanticscholar.org For example, in a study of nanostructured composites, a Raman peak shift was observed upon loading NiO onto SnO2, indicating structural changes. amazonaws.com While a specific Raman spectrum for this compound was not found in the search results, the technique's utility in characterizing related phenolic compounds and materials is well-established. semanticscholar.orgamazonaws.com

Spectroscopic Data for Related Functional Groups
Functional Group Expected Vibrational Frequency Range (cm⁻¹)
O-H stretch (phenol)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=C stretch (aromatic)1400-1600
C-O stretch (ether)1000-1300
C-O stretch (phenol)1200-1260

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass Spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol and a monoisotopic mass of 152.083729621 Da. nih.gov

The fragmentation of this compound in a mass spectrometer would likely involve characteristic pathways for phenols and ethers. libretexts.org Ethers often undergo cleavage of the C-O bond, leading to the formation of stable carbocations or radical cations. Phenols can exhibit fragmentation patterns involving the loss of CO or CHO from the aromatic ring. The molecular ion peak for ethers is typically observable. libretexts.org

Computational Chemistry and Theoretical Investigations of 3 Isopropoxyphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. They employ the principles of quantum mechanics to model molecular behavior, offering insights into structure, stability, and reactivity. For substituted phenols such as 3-isopropoxyphenol, these calculations can elucidate the influence of the isopropoxy group on the phenolic ring.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for a range of applications, from predicting molecular structures to calculating bond energies and reaction mechanisms. mdpi.com In the context of isopropoxyphenol isomers, DFT has been employed to model interactions and optimize geometries. researchgate.netresearchgate.net For instance, the B3LYP functional is a common choice for such calculations. researchgate.netresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive.

Table 1: Illustrative Frontier Molecular Orbital Data This table demonstrates the type of data generated from FMO analysis. Values are hypothetical for illustrative purposes.

Parameter Energy (eV) Description
HOMO -5.8 Highest Occupied Molecular Orbital; associated with nucleophilicity.
LUMO -0.9 Lowest Unoccupied Molecular Orbital; associated with electrophilicity.

| Energy Gap (ΔE) | 4.9 | LUMO-HOMO gap; indicates chemical reactivity and stability. |

The Fukui function, ƒ(r), is a concept within DFT used to describe the change in electron density at a specific point in a molecule when the total number of electrons changes. wikipedia.org It provides a quantitative measure for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgsobereva.com

ƒ+(r): Predicts the site for nucleophilic attack (where an electron is added).

ƒ-(r): Predicts the site for electrophilic attack (where an electron is removed).

ƒ0(r): Predicts the site for radical attack. researchgate.net

By calculating the condensed Fukui function for each atom in this compound, one can rank the atoms' susceptibility to different types of reactions, offering a more detailed reactivity map than FMO analysis alone. sobereva.com

Table 2: Illustrative Condensed Fukui Function Values for Aromatic Carbons in this compound This table presents hypothetical data to illustrate how Fukui analysis pinpoints reactive sites. Higher values indicate greater reactivity for the specified attack type.

Atomic Site ƒ⁺ (for Nucleophilic Attack) ƒ⁻ (for Electrophilic Attack)
C1 (-OH) 0.05 0.12
C2 0.15 0.04
C3 (-O-iPr) 0.04 0.11
C4 0.18 0.03
C5 0.06 0.09

DFT is a valuable tool for calculating the strength of chemical bonds and elucidating the mechanisms of chemical reactions. mdpi.com It can be used to compute bond dissociation energies (BDEs), providing insight into the stability of molecules and the likelihood of bond cleavage. For example, the O-H bond strength in the phenolic group of this compound is a key determinant of its antioxidant activity. Furthermore, DFT calculations can map out the entire energy profile of a reaction, including the structures and energies of reactants, transition states, and products. rsc.org This allows for a theoretical understanding of reaction feasibility and kinetics. For instance, theoretical calculations have been used to investigate hydroxyl cation transfer mechanisms in related phenol (B47542) systems. rsc.org

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a faster, albeit less accurate, alternative to DFT and ab initio methods. nih.gov These methods use parameters derived from experimental data to simplify some of the complex calculations in quantum mechanics. nih.gov They are particularly useful for modeling large molecular systems or for performing initial, less computationally expensive screenings. In studies involving isomers of isopropoxyphenol, semi-empirical methods like PM3 have been used in conjunction with DFT. mdpi.comresearchgate.net For example, PM3 can be applied to optimize the ratio of a template molecule to a functional monomer in the design of molecularly imprinted polymers (MIPs) for detecting compounds like 2-isopropoxyphenol (B44703). mdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. mdpi-res.com These methods, such as Hartree-Fock, are computationally intensive but can provide highly accurate predictions of molecular properties. mdpi.com They are often used as a benchmark for other computational techniques. Ab initio calculations can be employed for precise geometry optimizations and for determining the interaction energies in molecular complexes, which is crucial in designing selective sensors or understanding intermolecular forces. researchgate.netmdpi.com

Density Functional Theory (DFT) for Electronic Structure and Energetics

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, from protein folding to material properties. rsc.orgnih.gov For this compound, MD simulations can offer insights into its dynamic behavior, interactions with its environment, and conformational flexibility, which are crucial for understanding its function in various applications. These simulations can be performed on large-scale models, sometimes containing thousands of molecules, to study processes like pyrolysis or the behavior of complex mixtures. mdpi.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. auremn.org.br The shape and conformation of a molecule are determined by the interactions of both bonded and non-bonded atoms. upenn.edu For this compound, the key rotatable bonds are between the aromatic ring and the phenolic oxygen, and within the isopropoxy group. Theoretical calculations are employed to find the most stable conformers by mapping the Potential Energy Surface (PES) as a function of dihedral angles. auremn.org.br The goal is to identify the lowest energy conformations, which are the most likely to be present under given conditions. upenn.edu

Intermolecular interactions are the forces between neighboring molecules. In the context of this compound, these interactions determine its physical properties (like boiling point and solubility) and how it interacts with other molecules in a system. The primary intermolecular forces at play for this compound would be:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor.

Dipole-Dipole Interactions: Arising from the polar C-O bonds.

Van der Waals Forces: Including London dispersion forces, which increase with molecular size.

C-H⋯π Interactions: Weak hydrogen bonds can form between the C-H bonds of the isopropoxy group and the π-system of the aromatic ring of a neighboring molecule. researchgate.net

MD simulations can model these interactions explicitly, providing a dynamic picture of how this compound molecules arrange and interact with each other in a condensed phase.

Table 1: Potential Conformations and Interactions of this compound

Interaction TypeDescriptionRelevant Functional GroupsPredicted Importance
Intramolecular Rotation around the C(ring)-O and O-C(isopropyl) bonds leading to different conformers.Isopropoxy group, Phenolic hydroxylHigh
Hydrogen Bonding Strong intermolecular attraction between the hydroxyl hydrogen and an oxygen atom on an adjacent molecule. Phenolic hydroxylHigh
π-π Stacking Attraction between the aromatic rings of adjacent molecules.Benzene (B151609) ringModerate
C-H⋯π Interactions Weak hydrogen bond between a C-H bond and a π-system. researchgate.netIsopropoxy group, Benzene ringLow to Moderate
Dipole-Dipole Attractive forces between polar C-O bonds.Isopropoxy group, Phenolic hydroxylModerate

The properties and behavior of a molecule can change significantly depending on the solvent it is in. redalyc.org Computational solvation models are used to simulate these effects. muni.cz These models can be broadly categorized as explicit, where individual solvent molecules are included in the simulation, or implicit (continuum), which represents the solvent as a continuous medium with a characteristic dielectric constant. muni.czresearchgate.net

Common continuum solvation models include:

Polarizable Continuum Model (PCM): Treats the solvent as a polarizable dielectric, useful for studying how a solvent influences molecular properties. redalyc.orgmuni.cz

COnductor-like Screening MOdel (COSMO): Places the solute in a virtual conductor environment, effective for describing dielectric screening effects. github.io

Solvation Model Density (SMD): A universal solvation model that uses the full solute electron density to calculate solvation energies in various solvents. muni.cz

For this compound, these models can predict how its structure, reactivity, and spectral properties are altered in different solvents, such as water or non-polar organic solvents. mdpi.com For instance, the hydrogen-bonding capability of the phenolic group would be significantly influenced by a protic solvent like water. The choice of solvent can impact reaction outcomes and is a crucial parameter in catalyst preparation and chemical synthesis. mdpi.com

Predicting how strongly a molecule (ligand) will bind to a biological target, such as a protein or enzyme, is a cornerstone of drug discovery. nih.gov Computational methods are frequently used to estimate this binding affinity. MD simulations can be employed to model the dynamic interactions between a ligand like this compound and its target protein. researchgate.net By simulating the complex over time, one can observe the stability of the binding pose and calculate the free energy of binding.

The interaction of this compound with biological macromolecules is expected to be influenced by its structural features. The phenolic hydroxyl group can form hydrogen bonds, while the isopropoxy group and benzene ring can engage in hydrophobic and van der Waals interactions within a protein's binding pocket. Computational techniques can predict the binding affinity for these interactions, helping to identify potential biological targets and understand the mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Modeling for Biological and Material Applications

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and toxicology which posits that the biological activity of a chemical compound is directly related to its molecular structure. collaborativedrug.comresearchgate.net By systematically modifying a molecule's structure and observing the corresponding changes in activity, researchers can identify key structural features responsible for its effects. oncodesign-services.com This knowledge guides the design of new molecules with enhanced potency or reduced toxicity. collaborativedrug.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational extension of SAR. oncodesign-services.com QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their measured biological or chemical activity. wm.edu This is achieved by calculating a set of numerical descriptors for each molecule that encode its physicochemical, electronic, and steric properties.

A general QSAR modeling process involves:

Data Set Preparation: Assembling a collection of molecules with known activity data.

Descriptor Calculation: Computing molecular descriptors (e.g., LogP, molecular weight, electronic properties).

Model Building: Using statistical methods like multiple linear regression or machine learning to create a predictive model.

Model Validation: Testing the model's predictive power on an external set of compounds.

For this compound and its derivatives, QSAR could be used to predict various activities, such as antimicrobial or antioxidant efficacy, based on structural modifications. For example, a QSAR model could reveal how adding different substituents to the benzene ring influences the compound's ability to scavenge free radicals.

Table 2: Illustrative Descriptors for a QSAR Study of Phenolic Compounds

Descriptor ClassExample DescriptorsRelevance to this compound
Physicochemical LogP, Molecular Weight, Molar RefractivityDescribes lipophilicity, size, and polarizability. The isopropoxy group significantly impacts these.
Topological Connectivity Indices, Wiener IndexEncodes information about molecular branching and shape.
Electronic HOMO/LUMO energies, Dipole MomentRelates to reactivity and ability to participate in redox reactions. redalyc.org The phenolic -OH is key.
Steric/3D Surface Area, VolumeDescribes the size and shape of the molecule, important for fitting into a binding site.

Lipophilicity, the affinity of a molecule for a lipid (non-polar) environment, is a critical physicochemical property in drug development. nih.gov It is commonly quantified by the partition coefficient (P) or its logarithm (LogP), which measures the ratio of a compound's concentration in an organic solvent (typically octanol) to its concentration in an aqueous phase. acdlabs.com

A compound's LogP value influences many aspects of its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). acdlabs.com

Absorption: Optimal lipophilicity is needed for a drug to pass through cell membranes and be absorbed from the gut. sailife.com

Distribution: Highly lipophilic drugs may accumulate in fatty tissues. acdlabs.com

Bioavailability: A good balance between solubility and lipophilicity is required for a drug to reach its target in sufficient concentration. sailife.com

The "Rule of 5," a guideline for predicting drug-likeness, suggests that orally administered drugs should ideally have a LogP value of less than 5. acdlabs.comsailife.com For this compound, the presence of the isopropoxy group enhances its lipophilicity compared to simpler phenols. Computational programs can predict LogP values; for this compound, the computed XLogP3 value is 2.4, which falls within a favorable range for oral absorption. nih.govmdpi.com This value suggests a good balance between aqueous solubility and membrane permeability.

Table 3: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSourceSignificance
Molecular Formula C₉H₁₂O₂PubChem nih.govBasic chemical identity.
Molecular Weight 152.19 g/mol PubChem nih.govInfluences diffusion and transport properties.
XLogP3 2.4PubChem nih.govIndicates moderate lipophilicity, favorable for bioavailability. sailife.com
Hydrogen Bond Donors 1PubChem nih.govRelates to hydrogen bonding potential, primarily from the hydroxyl group.
Hydrogen Bond Acceptors 2PubChem nih.govRelates to hydrogen bonding potential, from both oxygen atoms.

Reaction Kinetics and Mechanism Simulations

Computational chemistry provides powerful tools for investigating the dynamics of chemical reactions involving this compound at a molecular level. Through the application of quantum mechanics and molecular mechanics methods, researchers can simulate reaction pathways, identify transient species, and calculate kinetic parameters. These theoretical investigations are crucial for understanding reaction mechanisms, predicting product formation, and designing more efficient chemical processes.

Methodologies such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to map out the potential energy surface of a reaction. mdpi.com These methods allow for the precise calculation of energies for reactants, products, and the high-energy transition states that connect them. By analyzing the potential energy surface, key kinetic and thermodynamic data, including activation energies and reaction enthalpies, can be determined. nih.govcore.ac.uk Furthermore, computational models like Transition State Theory (TST) can utilize this information to predict reaction rate constants. nih.govresearchgate.net

While specific computational studies on the reaction kinetics of this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on closely related phenolic and isopropoxy-containing compounds. For instance, computational approaches have been successfully used to design molecularly imprinted polymers (MIPs) for isopropoxy phenol (IPP), a major metabolite of the pesticide propoxur (B1679652). researchgate.net In such studies, DFT and Semi-Empirical Parameterized Model number 3 (PM3) models were used to screen suitable functional monomers and optimize the monomer-template mole ratio, demonstrating the utility of computational chemistry in predicting molecular interactions that govern reaction and binding kinetics. researchgate.net

Transition State Analysis

Transition state (TS) analysis is a cornerstone of computational reaction chemistry, providing a snapshot of the highest energy point along a reaction coordinate. The geometry and energetic properties of the transition state dictate the feasibility and rate of a chemical transformation. For reactions involving this compound, such as etherification, oxidation, or electrophilic substitution, identifying the corresponding transition state is key to understanding the mechanism.

Computational methods allow for the localization of transition state structures, which are characterized as first-order saddle points on the potential energy surface. These structures represent a fleeting molecular arrangement where bonds are in the process of breaking and forming. For example, in a proposed mechanism for the C-O bond-forming reaction during the hydroxylation of an arene, a mechanistic hypothesis involves the nucleophilic attack of chlorite (B76162) on an arene complex, which could proceed through a five-membered transition state. harvard.edu

In studies of related compounds, such as the pyrolysis of isopropyl acetate (B1210297), the transition state structure is shown to be a six-membered ring. nih.gov The analysis of bond lengths within this computed TS structure reveals which bonds are being elongated (broken) and which new interactions are forming. For instance, in the decomposition of isopropyl acetate, the O-C bond to the isopropyl group and a C-H bond on a methyl group are significantly stretched in the transition state, indicating their cleavage during the reaction to form propene and acetic acid. nih.gov Similar principles would apply to analyzing the transition states for reactions of this compound, such as its decomposition or its reaction with atmospheric radicals. researchgate.net

Energy Barrier Computations for Chemical Transformations

The energy barrier, or activation energy (Ea), is the minimum energy required for a reaction to occur. It is defined as the difference in energy between the reactants and the transition state. Computing this barrier is a primary goal of theoretical reaction kinetics studies, as it is directly related to the reaction rate via the Arrhenius equation.

Various computational methods, including DFT and more accurate composite methods like CBS-QB3, are used to calculate these energy barriers. nih.gov For example, in a theoretical study on the atmospheric degradation of the pesticide chlorpyrifos (B1668852), DFT calculations were used to determine that the energy barriers for H-abstraction from alkyl groups are significantly lower than for the substitution of alkoxyl groups, indicating the preferred reaction pathway. researchgate.net

While specific energy barrier data for this compound transformations are scarce, data from analogous reactions provide insight. In the computational study of isopropyl acetate pyrolysis, the energy barrier for decomposition was calculated to be around 43-45 kcal/mol, depending on the specific derivative and computational method used. nih.gov Another study on the reaction of OH radicals with chlorpyrifos showed that the unimolecular decomposition of reactive intermediates has very small energy barriers, under 3 kcal/mol. researchgate.net These examples highlight how energy barrier computations can differentiate between competing reaction pathways. For this compound, this could involve modeling its oxidation, pyrolysis, or reactions with biological molecules to predict the most likely transformation products.

The table below presents hypothetical data for a reaction involving this compound, based on values from related computational studies, to illustrate how such data is typically presented.

Transformation PathwayComputational MethodCalculated Energy Barrier (kcal/mol)
O-H Bond CleavageDFT (B3LYP/6-31G)25.4
Isopropoxy C-O Bond CleavageDFT (B3LYP/6-31G)42.1
Aromatic Ring OxidationCBS-QB331.8

This table contains hypothetical data for illustrative purposes.

Biological and Pharmacological Research on 3 Isopropoxyphenol and Its Analogues

Role as a Metabolite in Biotransformation Pathways

3-Isopropoxyphenol is a significant metabolite in the biotransformation of certain xenobiotics, particularly carbamate (B1207046) insecticides. Its formation is a key step in the detoxification and elimination of these compounds from biological systems.

Hydrolytic Degradation Products of Related Carbamate Insecticides (e.g., Propoxur)

This compound is primarily known as a major metabolite of the carbamate insecticide propoxur (B1679652). oup.com The metabolic breakdown of propoxur in various organisms, including mammals and insects, involves the hydrolysis of the carbamate ester bond. inchem.orgresearchgate.net This enzymatic cleavage results in the formation of this compound and N-methylcarbamic acid.

The hydrolysis of propoxur to this compound is a critical detoxification step, as it removes the carbamate moiety responsible for the anticholinesterase activity of the parent compound. inchem.orginchem.orgwho.int Studies in rats have shown that after oral administration of propoxur, a significant portion is rapidly metabolized and excreted in the urine, with this compound being a principal urinary metabolite, often in a conjugated form. oup.cominchem.orgbeyondpesticides.org In humans, it has been observed that a major part of ingested propoxur can be found as conjugated 2-isopropoxyphenol (B44703) in the urine. oup.comherts.ac.uk

The degradation of propoxur is influenced by environmental factors such as pH and light. Hydrolysis is significantly faster in alkaline conditions. nih.gov In soil, hydrolytic degradation is the predominant pathway for propoxur breakdown. inchem.orgbeyondpesticides.org Various bacteria isolated from municipal solid waste have also demonstrated the ability to degrade propoxur, accumulating 2-isopropoxyphenol as a metabolite. researchgate.net

The metabolic pathways of propoxur in rats, plants, and insects share similarities, with hydrolysis to this compound being a common route. inchem.org While both oxidative and hydrolytic degradation occur in rats, oxidation is more dominant in plants. inchem.org

Key Studies on the Formation of this compound from Propoxur

Organism/SystemKey FindingReference
RatsMajor metabolic routes are depropylation and hydrolysis to 2-isopropoxyphenol. inchem.org
HumansMajor metabolite found in urine after exposure is 2-isopropoxyphenol. herts.ac.uk
InsectsMetabolized by homogenate-reduced nicotinamide-adenine dinucleotide phosphate (B84403) (NADPH2) enzyme system to various metabolites, including those derived from 2-isopropoxyphenol. researchgate.net
Plants (Bean)Metabolized to several compounds including 2-hydroxyphenyl methylcarbamate and N-hydroxymethyl propoxur, with the metabolites present as conjugates. who.int
SoilHydrolytic degradation is the predominant pathway. inchem.orgbeyondpesticides.org
Bacteria (Pseudomonas sp.)Degrades propoxur by hydrolysis to yield 2-isopropoxyphenol. researchgate.net

Conjugation Pathways in Biological Systems (e.g., Glucuronidation)

Following its formation through hydrolysis, this compound undergoes Phase II conjugation reactions in biological systems. researchgate.net These reactions increase the water solubility of the metabolite, facilitating its excretion from the body. The primary conjugation pathway for this compound is glucuronidation, where it is conjugated with glucuronic acid.

In vivo studies in rats have demonstrated that the metabolites of propoxur, including 2-isopropoxyphenol, are excreted in the urine primarily as conjugates. inchem.org The hydrolysis of these conjugated metabolites in urine samples often requires treatment with enzymes like β-glucuronidase to release the free phenols for analysis. inchem.orgresearchgate.net

Species-specific differences in conjugation have been observed. For instance, in pig skin, both glucuronides and sulfates of 2-isopropoxyphenol are formed in equal amounts, whereas in human skin, only sulfate (B86663) conjugation has been detected. nih.govresearchgate.net In contrast, glucuronidation is the major conjugation route in rabbit skin. nih.govresearchgate.net These findings highlight the diverse metabolic handling of this compound across different species.

Conjugation of this compound in Different Species

SpeciesPrimary Conjugation PathwayReference
RatsGlucuronidation inchem.org
HumansSulfate conjugation (in skin) nih.govresearchgate.net
PigsGlucuronidation and sulfation (in skin) nih.govresearchgate.net
RabbitsGlucuronidation (in skin) nih.govresearchgate.net

Interaction with Biological Targets and Mechanisms of Action

While this compound itself is a detoxification product, the biological activity of its parent compounds and structural analogues provides insight into potential interactions with biological targets.

Enzyme Inhibition Studies (e.g., Cholinesterase Inhibition by Related Compounds)

The primary mechanism of toxicity for carbamate insecticides like propoxur is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. inchem.orgnih.gov This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in neurotoxic effects. The carbamylation of AChE by these insecticides is reversible, allowing for a relatively rapid recovery of enzyme function compared to organophosphate inhibitors. inchem.org

Receptor Binding and Modulation

Research into the specific receptor binding profile of this compound is limited. However, studies on related phenolic structures suggest potential interactions with various receptors. For example, some isoindoline (B1297411) compounds containing a 2-isopropoxyphenol moiety have been investigated for their ability to bind to the sigma-2 receptor, which is implicated in neurodegenerative diseases. google.com Furthermore, the odorant-binding protein in mosquitoes (AeagOBP1) is a receptor target for repellents, and computational studies have explored the binding of various small molecules to this receptor. nih.gov While direct evidence for this compound is scarce, its phenolic structure suggests the possibility of interacting with biological receptors, although this remains an area for further investigation.

Proposed Biological Activities of Related Compounds (e.g., Antiproliferative Effects, Anti-inflammatory Properties)

Phenolic compounds, as a broad class, are known to exhibit a range of biological activities. Research on compounds structurally related to this compound has suggested potential antiproliferative and anti-inflammatory effects.

Some phenolic acids have demonstrated antiproliferative activity against human breast cancer cells. nih.gov The structural features, such as the nature of the side chain and the hydroxylation pattern on the phenolic ring, were found to be crucial for this activity. nih.gov Additionally, some kinase inhibitors with therapeutic potential contain phenolic ether structures. google.com

The anti-inflammatory properties of phenolic compounds are also an area of active research. For example, methyl salicylate, a phenolic compound, is used as a topical anti-inflammatory agent. thescipub.com Agarwood incense smoke, which contains 2-isopropoxyphenol, has been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. researchgate.net These findings suggest that phenolic structures, including that of this compound, may have the potential to modulate inflammatory pathways.

Structure-Activity Relationships in Medicinal Chemistry

The biological activity of this compound and its derivatives is intricately linked to its chemical structure, particularly the isopropoxy and phenolic groups. Understanding these relationships is crucial for the design of new pharmacologically active compounds.

The isopropoxy group and the phenolic hydroxyl group are the key functional moieties that dictate the biological and toxicological properties of this compound. The interplay between these two groups influences the molecule's reactivity, solubility, and interaction with biological targets.

The isopropoxy group significantly enhances the lipophilicity of the molecule. This increased lipid solubility allows for easier integration into and disruption of cellular membranes, which is a key aspect of its antimicrobial activity. The steric bulk of the isopropoxy group can also influence how the molecule fits into the active sites of enzymes or receptors.

The phenolic hydroxyl group is crucial for the molecule's antioxidant properties, as it can donate a hydrogen atom to scavenge free radicals. This group can also form hydrogen bonds with biological macromolecules, which can modulate their function. Furthermore, the acidity of the phenolic proton can be influenced by other substituents on the aromatic ring, which in turn affects its reactivity and biological activity. For instance, electron-withdrawing groups like a nitro group can increase the acidity of the phenol (B47542). vulcanchem.com

The position of the isopropoxy group relative to the hydroxyl group is also a critical determinant of the compound's properties. The meta-substitution pattern in this compound creates a unique electronic and steric environment compared to its ortho (2-isopropoxyphenol) and para (4-isopropoxyphenol) isomers. This specific arrangement avoids the strong ortho effects and the direct electronic communication seen in the other isomers, leading to distinct reactivity and physical characteristics.

Table 1: Influence of Functional Groups on Bioactivity

Functional GroupInfluence on Bioactivity
Isopropoxy Group Enhances lipophilicity, facilitates membrane disruption, and provides steric bulk that influences binding to biological targets.
Phenolic Group Contributes to antioxidant activity through hydrogen donation, forms hydrogen bonds with macromolecules, and its acidity affects reactivity.
Substitution Pattern The meta-position of the isopropoxy group in this compound creates a distinct electronic and steric environment compared to its ortho and para isomers.

The structural framework of this compound serves as a scaffold for the synthesis of various pharmacologically active derivatives. By modifying the core structure, researchers can fine-tune the compound's properties to enhance its therapeutic potential or explore new biological activities.

One common synthetic strategy involves the reaction of a substituted phenol with an isopropyl halide in the presence of a base. For example, 3-fluoro-2-isopropoxyphenol (B12283132) can be synthesized by reacting 3-fluorophenol (B1196323) with isopropyl bromide. The introduction of a fluorine atom can enhance lipophilicity and bioavailability.

Another approach is the nitration of isopropoxyphenol derivatives to produce compounds like 4-isopropoxy-3-nitrophenol. vulcanchem.com The nitro group, being strongly electron-withdrawing, can significantly alter the electronic properties and reactivity of the molecule. vulcanchem.com This derivative can be further modified, for instance, by reducing the nitro group to an amine to create intermediates for other compounds. vulcanchem.com

The synthesis of more complex derivatives often involves multi-step reaction sequences. For instance, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine (B1678402) have been synthesized starting from 2-acetylfuran (B1664036) through a series of reactions including Claisen-Schmidt condensation and Mannich reaction. researchgate.net Similarly, N-(substituted) benzamide (B126) derivatives bearing a coumarin (B35378) moiety have been synthesized through cyclocondensation reactions. ajol.info These examples highlight the versatility of organic synthesis in creating a diverse library of compounds based on a core structure for pharmacological screening.

Table 2: Examples of Synthesized Pharmacologically Active Derivatives

DerivativeSynthetic ApproachPotential Application
3-Fluoro-2-isopropoxyphenolReaction of 3-fluorophenol with isopropyl bromide. Fluorescent probe for imaging biological processes.
4-Isopropoxy-3-nitrophenolNitration of isopropoxyphenol. vulcanchem.comIntermediate for azo dyes and other compounds. vulcanchem.com
Imidazolone-morphinanIterative design process to replace the phenolic group of 3-hydroxymorphinan with a metabolically stable isostere. nih.govNeuroprotective agent for Parkinson's disease. nih.gov
1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivativesMulti-step synthesis starting from 2-acetylfuran. researchgate.netAntidepressant and antianxiety agents. researchgate.net

Toxicological Profiles and Mechanistic Investigations

The toxicological assessment of this compound and its analogues is crucial for understanding their potential risks and mechanisms of action. These investigations often involve a combination of in vitro and in vivo studies.

The primary mechanism of toxicity for this compound is the inhibition of cholinesterase enzymes. This inhibition leads to an accumulation of the neurotransmitter acetylcholine at synapses, resulting in neurotoxic effects. This mechanism is shared with its parent compound, the carbamate insecticide propoxur. beyondpesticides.org

In Vitro Studies: Research has demonstrated that this compound can inhibit acetylcholinesterase activity in vitro. Studies on the percutaneous absorption of propoxur have used in vitro models with rat and human skin membranes to assess its penetration, with its metabolite 2-isopropoxyphenol being a key analyte. researchgate.netoup.com These studies help in understanding the dermal exposure route and the potential for systemic toxicity.

In Vivo Studies: In animal models, exposure to propoxur, which is metabolized to 2-isopropoxyphenol, has been shown to cause a significant decrease in cholinesterase activity. Studies in rats have shown that after exposure, 2-isopropoxyphenol is a major metabolite found. researchgate.net

It's important to note that while the free forms of environmental phenols are considered biologically active, they are often metabolized in the body to form conjugated species like glucuronides and sulfates. researchgate.net The stability of these conjugates in biological samples is a key consideration for accurate toxicological assessment. researchgate.net

The toxic effects of this compound and its analogues extend to various cellular processes and organ systems.

Cellular Level: The lipophilic nature of the isopropoxy group allows this compound to integrate into and disrupt cell membranes, which can lead to cell lysis. Some studies on related phenolic compounds have investigated their potential to induce oxidative stress through the generation of reactive oxygen species (ROS), which can lead to DNA damage and cytotoxicity. nih.gov

Organ Systems:

Nervous System: As a cholinesterase inhibitor, the primary target organ system is the nervous system, leading to neurotoxic effects. beyondpesticides.org

Respiratory System: Inhalation exposure to related compounds can cause respiratory irritation. thermofisher.com

Cardiovascular System: Organophosphate and carbamate poisoning can affect the cardiovascular system. researchgate.net

Gastrointestinal and Renal Systems: These systems can also be affected by exposure to such compounds. researchgate.net

Liver: The liver is a primary site of metabolism for xenobiotics, including the conjugation of this compound to facilitate its excretion. Studies on a metabolite of propoxur, 2-isopropoxyphenol, have been conducted in liver tissue. researchgate.net

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, is an emerging field for identifying biomarkers of exposure and effect for various chemicals, including this compound and its parent compounds. frontiersin.orgplos.org

By analyzing the metabolic profile of individuals exposed to these compounds, researchers can identify specific endogenous metabolites or patterns of metabolites that are altered. frontiersin.org This "metabolic fingerprint" can serve as a biomarker to indicate exposure and potentially the severity of the toxic effects.

For instance, metabolomic studies on other drugs of abuse have identified potential biomarkers such as 5-oxoproline, saccharic acid, and various intermediates of the tricarboxylic acid (TCA) cycle. frontiersin.org In the context of this compound, which is a metabolite of the pesticide propoxur, metabolomic approaches could help in identifying unique biomarkers in urine or blood that are indicative of propoxur exposure. dphen1.comacs.org This is particularly valuable as it may not always be possible to directly measure the parent compound.

While specific metabolomic studies focused solely on this compound for biomarker identification are not extensively documented in the provided search results, the principles of metabolomics are highly applicable. Such studies would typically involve comparing the metabolic profiles of exposed and non-exposed individuals to identify statistically significant differences in their metabolite levels. nih.gov These differential metabolites could then be further investigated as potential biomarkers for exposure monitoring and health risk assessment.

Environmental Fate and Degradation of 3 Isopropoxyphenol

Hydrolytic Stability and Degradation Kinetics in Aquatic Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage in 3-isopropoxyphenol, which connects the isopropyl group to the phenolic oxygen, is the primary site for potential hydrolytic cleavage. Generally, ether bonds are known to be relatively resistant to hydrolysis under typical environmental conditions of pH (5-9) and temperature.

Table 1: Predicted Hydrolytic Stability of this compound

pH RangeTemperature Range (°C)Expected Hydrolytic Half-LifeSignificance of Pathway
5 - 910 - 30> 1 yearLow

Note: This table is based on the general stability of aromatic ethers and is an estimation in the absence of specific experimental data for this compound.

Microbial Degradation Pathways in Soil and Water Systems

Microbial degradation is a primary mechanism for the removal of many organic pollutants from soil and water environments. The biodegradability of phenolic compounds is well-documented, with numerous bacterial and fungal species capable of utilizing them as a source of carbon and energy academicjournals.orgresearchgate.net. Studies on structurally similar compounds, such as 4-isopropylphenol, have shown that it is readily biodegradable by mixed microbial consortia from sources like activated sludge oup.com.

The microbial degradation of this compound is expected to be initiated by enzymatic attacks targeting either the aromatic ring or the isopropoxy side chain. Common initial steps in the aerobic biodegradation of substituted phenols include:

Hydroxylation of the aromatic ring: Monooxygenase or dioxygenase enzymes can introduce additional hydroxyl groups to the benzene (B151609) ring, making it more susceptible to cleavage.

Oxidation of the alkyl side chain: The isopropyl group can be oxidized to form an alcohol, which can be further oxidized to a ketone and then an acid.

O-Dealkylation: The ether linkage can be cleaved to yield catechol and isopropanol.

Following these initial transformations, the resulting catecholic intermediates are typically subject to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can be further metabolized through central metabolic pathways, ultimately leading to mineralization (conversion to CO2 and water). For instance, the degradation of alkylphenol ethoxylates by Pseudomonas sp. involves the shortening of the ethoxylate chain nih.gov. While specific microorganisms capable of degrading this compound have not been identified, it is likely that common soil and water bacteria, such as Pseudomonas and Sphingomonas, which are known to degrade a wide range of aromatic compounds, would be involved researchgate.net.

Table 2: Potential Microbial Degradation Steps for this compound

StepTransformationKey Enzyme TypePotential Intermediate(s)
1Ring HydroxylationMonooxygenase/DioxygenaseIsopropoxy-hydroquinone
2Side-chain OxidationMonooxygenase3-(1-hydroxy-1-methylethoxy)phenol
3O-DealkylationEtheraseCatechol, Isopropanol
4Ring CleavageDioxygenaseAliphatic acids

Photolytic Degradation under Environmental Conditions

Photolytic degradation, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The aromatic ring in this compound can absorb UV light, which may lead to its degradation. Photodegradation can occur through two primary mechanisms:

Direct photolysis: The direct absorption of photons by the molecule leads to its excitation and subsequent chemical transformation.

Indirect photolysis: The reaction of the molecule with photochemically generated reactive species, such as hydroxyl radicals (•OH), singlet oxygen, or peroxy radicals, in the environment.

Studies on the photocatalytic degradation of 4-isopropylphenol and other phenols have demonstrated that these compounds can be effectively degraded in the presence of a photocatalyst like titanium dioxide (TiO2) and UV light researchgate.net. The degradation process involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to its hydroxylation and eventual mineralization mdpi.comresearchgate.netmdpi.com. While direct photolysis rates for this compound are not known, the presence of chromophores (the aromatic ring and the ether linkage) suggests that it may be susceptible to some degree of direct photodegradation. However, indirect photolysis, mediated by reactive species present in natural waters, is likely to be a more significant pathway for its photolytic degradation under environmental conditions. The degradation of organic UV filters, which are also phenolic compounds, is a complex process that can be influenced by various environmental factors uts.edu.au.

Adsorption and Mobility in Environmental Matrices

The mobility of this compound in the environment, particularly in soil and sediment, is governed by its adsorption to solid particles. The extent of adsorption is often quantified by the soil organic carbon-water partition coefficient (Koc). A high Koc value indicates strong adsorption and low mobility, while a low Koc value suggests weak adsorption and high mobility.

The primary factors influencing the adsorption of organic compounds in soil are the organic carbon content of the soil and the hydrophobicity of the chemical, which is often estimated by its octanol-water partition coefficient (log Kow) thescipub.com. Phenolic compounds can interact with soil organic matter through various mechanisms, including hydrophobic partitioning and hydrogen bonding semanticscholar.orgmdpi.com. The log Kow for the structurally similar 4-isopropylphenol is approximately 2.9 nih.gov. Based on this, the log Koc for this compound can be estimated to be in a range that suggests moderate mobility in soil.

The pH of the soil and water can also influence the mobility of phenolic compounds. Since phenols are weak acids, at higher pH values, they can deprotonate to form phenolate (B1203915) anions, which are generally more water-soluble and less adsorbed to soil organic matter. However, for this compound, with a pKa value typical for a phenol (B47542), it will be predominantly in its neutral form in most environmental soils and waters (pH 5-8), and thus, its mobility will be primarily controlled by partitioning to organic matter.

Table 3: Estimated Mobility of this compound in Soil

ParameterEstimated ValueImplication for Mobility
Log Kow~2.9 (based on 4-isopropylphenol) nih.govModerate hydrophobicity
Log Koc2.5 - 3.5 (estimated)Moderate mobility
Predominant form (pH 5-8)NeutralAdsorption to organic matter is the key process

Environmental Biotransformation Pathways

Environmental biotransformation refers to the chemical alteration of a substance by living organisms. For this compound, biotransformation is primarily driven by microbial activity. As discussed in the microbial degradation section, the initial biotransformation steps are likely to involve enzymatic reactions that modify the structure of the molecule to facilitate further breakdown.

The biotransformation of alkylphenols has been a subject of study, and these pathways can provide insights into the likely fate of this compound nih.gov. The primary biotransformation pathways are expected to be:

Aerobic Degradation: In the presence of oxygen, microorganisms are likely to hydroxylate the aromatic ring or oxidize the isopropyl group. The resulting dihydroxylated intermediates can then undergo ring cleavage.

Anaerobic Degradation: Under anaerobic conditions, the degradation pathways are different and generally slower. They may involve reductive processes before ring cleavage.

The biotransformation of this compound will likely lead to the formation of several intermediate products before complete mineralization. The nature of these intermediates will depend on the specific microorganisms present and the environmental conditions (e.g., aerobic vs. anaerobic). For example, the biotransformation of other phenols can lead to the formation of catechols, hydroquinones, and various organic acids nih.gov. It is important to note that some biotransformation products can be more mobile or toxic than the parent compound, although in the case of readily biodegradable compounds like phenols, these intermediates are usually transient.

Advanced Applications and Industrial Relevance of 3 Isopropoxyphenol

Role as an Intermediate in Organic Synthesis

3-Isopropoxyphenol serves as a versatile intermediate and building block in organic synthesis. The presence of a reactive phenolic hydroxyl group and a stable isopropoxy ether linkage allows it to participate in a range of chemical reactions, including etherification, esterification, and nucleophilic aromatic substitution. This reactivity makes it a valuable precursor for constructing more elaborate molecular architectures.

In the field of agrochemicals, phenolic compounds are crucial intermediates. While this compound is a valuable building block for various agrochemical products, it is important to distinguish its role from that of its isomer, 2-isopropoxyphenol (B44703). The well-known carbamate (B1207046) insecticide, Propoxur (B1679652), is synthesized specifically from 2-isopropoxyphenol (o-isopropoxyphenol), not the 3-isomer. chemicalbook.comakjournals.comchemicalbook.comnih.gov The synthesis involves the reaction of 2-isopropoxyphenol with methyl isocyanate. chemicalbook.comchemicalbook.com

The table below outlines a typical synthesis process for Propoxur, highlighting the specific role of the ortho-isomer.

ReagentsCatalystTemperatureDurationYieldReference
o-Isopropoxyphenol, Methyl IsocyanateN,N-dimethylbenzylamine60°C -> 90°C3 hours99.0% chemicalbook.com
o-Isopropoxyphenol, Methyl Isocyanate (from Acetyl-1-14C chloride and Sodium Azide)None specified100°CNot specifiedNot specified akjournals.comakjournals.com
o-Isopropoxy phenol (B47542), Methyl Isocyanate (MIC)Not specified60–110 °C0.5–3 hours>90% google.com

Despite not being a direct precursor to Propoxur, this compound's structural motif is relevant in the broader context of agrochemical development. Its derivatives, such as halogenated isopropoxyphenols, serve as key intermediates in the synthesis of other complex and proprietary agricultural chemicals. The utility of related structures, like 3-ethoxyphenol, in agrochemical synthesis further underscores the importance of the 3-alkoxyphenol scaffold in this industry.

The chemical structure of this compound makes it an essential building block for a wide array of complex organic molecules beyond the agrochemical sector. cymitquimica.com It is listed in patent literature as a key starting material for producing ingredients used in pharmaceuticals and other fine chemicals. google.com Its utility stems from the ability of the phenolic hydroxyl group to act as a potent nucleophile, facilitating the formation of ethers and esters, which are common linkages in biologically active compounds and specialty materials. Chemical suppliers categorize it as a fundamental organic building block for research and development, essential for creating novel compounds with specific functionalities. keyorganics.net

Potential Applications in Materials Science

The unique properties of this compound and its derivatives lend themselves to applications in materials science, particularly in the creation of advanced polymers and specialty resins.

Phenolic compounds are foundational to the polymer industry, serving as monomers for resins like phenol-formaldehyde resins. Analogous to 3-isopropylphenol, which is utilized in polymer and resin production, this compound derivatives are finding use in advanced material applications. chemicalbook.com For instance, 4-(aminomethyl)-3-isopropoxyphenol (B14844981) is cited in patents as a component in the synthesis of binder resins for high-performance friction materials, such as those used in automotive brakes. chiralen.comgoogle.com

The table below compares the isomers of isopropoxyphenol, highlighting their distinct properties and applications which are dictated by the position of the isopropoxy group.

Property2-Isopropoxyphenol (ortho)This compound (meta)4-Isopropoxyphenol (B1293736) (para)
CAS Number 4812-20-8 cymitquimica.com68792-12-1 keyorganics.net7495-77-4
Key Application Precursor to Propoxur insecticide. chemicalbook.comchemicalbook.comBuilding block for specialty chemicals and polymers. cymitquimica.comchiralen.comIntermediate in antioxidant synthesis.
Reactivity Feature Subject to ortho effects; direct steric interaction between hydroxyl and isopropoxy groups.Asymmetric electronic distribution; distinct reactivity from ortho/para isomers. Para-position allows for direct electronic resonance with the hydroxyl group.
Related Research Used as a template for molecularly imprinted polymers (MIPs). nih.govUsed in synthesis of binder resins for friction materials (as a derivative). chiralen.comStudied as a degradation product of certain epoxy resins. researchgate.net

This compound is an important intermediate in the manufacturing of various specialty chemicals. cymitquimica.com These are low-volume, high-value products with specific functions. Derivatives such as 3-chloro-4-isopropoxyphenol (B2769417) are themselves specialty chemicals used as building blocks in further, more complex syntheses for industries ranging from pharmaceuticals to materials science. chemscene.com

Innovative Industrial Chemical Processes

Research into novel applications for this compound is ongoing, with a focus on creating more efficient and environmentally benign chemical processes. One such innovative area is its use in the production of carboxylated phenol derivatives, also known as phenolic acids. A patented process describes the carboxylation of phenol derivatives, including this compound, to create products like 3-isopropoxy-4-hydroxybenzoic acid. google.com These resulting phenolic acids are valuable as flavoring agents, polymer additives, or intermediates for pharmaceuticals. google.com

Furthermore, in the broader field of materials science, computational methods are being used to design advanced polymers. For example, density functional theory (DFT) has been employed to study the creation of molecularly imprinted polymers (MIPs) using 2-isopropoxyphenol as a template molecule. nih.gov Such intelligent materials have highly selective binding capabilities and are used in sensors and separation processes. nih.gov This type of advanced process, while demonstrated for an isomer, represents an innovative technological frontier that could potentially be adapted for this compound to create new functional materials.

Green Chemistry Applications in Industrial Scale Synthesis

The industrial synthesis of phenolic ethers, including this compound, is increasingly guided by the principles of green chemistry, which prioritize waste reduction, the use of less hazardous materials, and enhanced energy efficiency. imist.maacs.org The primary route for synthesizing these compounds is a variation of the Williamson ether synthesis, typically reacting a dihydroxybenzene (like resorcinol (B1680541) for this compound or pyrocatechol (B87986) for its isomers) with an isopropyl halide in the presence of a base. google.com Green chemistry innovations in this area focus on optimizing catalysts, reaction media, and raw materials to create more sustainable and economically viable industrial processes.

A significant advancement in the green synthesis of isopropoxyphenols is the application of Phase-Transfer Catalysis (PTC). In conventional solid-liquid systems, the reaction between the phenoxide salt (solid) and the isopropyl halide (liquid/organic phase) is slow. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a polyether, facilitates the transfer of the phenoxide anion into the organic phase, dramatically accelerating the reaction rate. google.comgoogle.com

The green advantages of PTC are multi-faceted:

Use of Safer and Cheaper Reagents: PTC enables the use of isopropyl chloride instead of the more reactive but also more expensive and hazardous isopropyl bromide. google.com This substitution aligns with the green chemistry principle of using less hazardous chemical syntheses.

Milder Reaction Conditions: The catalysis allows reactions to proceed efficiently at lower temperatures and atmospheric pressure, reducing energy consumption. google.com

Improved Selectivity and Yield: By promoting the desired mono-alkylation, PTC can increase the yield of the target isopropoxyphenol and minimize the formation of by-products like 1,2-diisopropoxybenzene. core.ac.uk

Research findings, primarily documented in patents for the industrially significant isomer o-isopropoxyphenol, illustrate these principles effectively. These findings are directly analogous to the synthesis of this compound. For instance, the use of polyethers like polyethylene (B3416737) glycol as phase-transfer catalysts has been shown to give excellent results even with the less reactive isopropyl chloride. google.com

Interactive Table 1: Comparison of Catalysts in o-Isopropoxyphenol Synthesis Data derived from analogous industrial processes for the synthesis of the isomer o-isopropoxyphenol, demonstrating green chemistry principles applicable to this compound.

Catalyst TypeAlkylating AgentBaseSolventConversion of Pyrocatechol (%)Yield of o-Isopropoxyphenol (%)Source
Quaternary Ammonium Salt (Tetrabutylammonium bromide)Isopropyl BromideSodium CarbonateDecalin58.3894.38 google.com
Polyether (Polyethylene glycol)Isopropyl ChlorideSodium CarbonateToluene95.791.5 google.com
None (Control)Isopropyl ChlorideSodium CarbonateIsobutanol25.672.6 google.com

Alternative synthesis pathways are also being explored. A novel one-pot process using Baeyer-Villiger oxidation has been developed for producing hydroxy-substituted phenolic ethers. core.ac.uk Another green approach involves electrocatalytic hydrogenation (ECH), which can cleave aryl-ether bonds under ambient pressure. rsc.org While often used for breaking down lignin (B12514952) models, the principles of using electricity to replace harsh chemical reagents are central to green synthesis design. rsc.org Similarly, research on metal-free, acid-catalyzed reactions that use water as both the oxygen and hydrogen source for phenol oxygenation and quinone hydrogenation has incidentally produced 4-isopropoxyphenol, showcasing a highly sustainable, bio-inspired strategy that avoids molecular hydrogen and oxygen. rsc.org These cutting-edge methods highlight the ongoing search for fundamentally greener and safer chemical manufacturing processes.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For 3-Isopropoxyphenol and related alkoxy-substituted phenols, research is moving beyond traditional methods, which can involve hazardous reagents, towards greener alternatives.

One promising frontier is the use of electrochemical synthesis. An electrochemical procedure for preparing alkoxy-substituted phenols from hydroquinone (B1673460) has been shown to be a simple process that provides excellent yields and current efficiencies, outperforming conventional methods that may use carcinogenic alkylating agents like dialkylsulfates. electrochem.org Another sustainable approach involves one-pot processes utilizing Baeyer-Villiger oxidation. A novel method using 4-hydroxyacetophenone, an oxidant like ammonium (B1175870) peroxydisulfate, and an alcohol (such as methanol (B129727) or ethanol) in the presence of an acid catalyst has successfully produced phenolic ethers. core.ac.uk This type of reaction could be optimized for the synthesis of this compound.

Furthermore, the principles of green chemistry are being applied through innovative catalytic systems. A bio-inspired, metal-free approach has demonstrated the coupling of phenol (B47542) oxygenation and benzoquinone hydrogenation using water as both the oxygen and hydrogen source, facilitated by Brønsted acids. rsc.org Although 4-isopropoxyphenol (B1293736) was a side-product in one instance, this highlights the potential for developing highly sustainable, acid-catalyzed routes to such compounds. rsc.org Phase transfer catalysis also presents a method for improving the efficiency and selectivity of reactions, such as the synthesis of the isomer o-isopropoxyphenol from pyrocatechol (B87986) and an isopropyl halide, a technique that could be adapted for this compound. google.com

Table 1: Comparison of Synthetic Methodologies for Alkoxy-Substituted Phenols

Methodology Key Features Potential Advantages Associated Compounds
Electrochemical Synthesis Uses electrical current to drive the reaction. High yields, avoids hazardous alkylating agents. Alkoxy-substituted phenols. electrochem.org
Baeyer-Villiger Oxidation One-pot process with an oxidant and alcohol. Simplicity, use of various alcohols. 4-Methoxyphenol, other phenolic ethers. core.ac.uk
Brønsted Acid Catalysis Metal-free, uses water as a reactant. Highly sustainable, green reagents. Hydroquinone, 4-Isopropoxyphenol (side-product). rsc.org

| Phase Transfer Catalysis | Uses a catalyst to facilitate reaction between different phases. | High conversion and selectivity. | o-Isopropoxyphenol. google.com |

Elucidation of Underexplored Biological Activities

While the complete biological profile of this compound remains to be fully charted, preliminary research and studies on related compounds suggest several promising avenues for investigation. The compound is known to possess potential antimicrobial and antioxidant properties. The presence of the isopropoxy group enhances its lipophilicity, which may allow it to integrate into and disrupt the integrity of microbial lipid bilayers.

Research into structurally similar 4-substituted phenols has revealed intriguing biological activities, such as the inhibition of melanin (B1238610) synthesis and tyrosinase activity. nih.gov This suggests a potential, yet unexplored, role for this compound in dermatology or as an antimelanoma agent. nih.gov The mechanism often involves the formation of quinones that can bind to protein thiols, increasing the immunogenicity of melanosomal proteins. nih.gov

Furthermore, the influence of alkoxy groups on the biological activity of complex molecules is an area of active research. In studies of morphinan-6-ones, the introduction of a 14-alkoxy substituent was found to have a major impact on their ability to interact with opioid receptors. acs.org This underscores the importance of the alkoxy moiety in modulating bioactivity and suggests that this compound could serve as a valuable building block in medicinal chemistry. The antioxidant potential of alkoxy-phenols is also a key area, with studies on isomers like 2-alkoxyphenols showing how intramolecular hydrogen bonding affects their ability to transfer hydrogen atoms to peroxyl radicals. researchgate.net

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental research, thereby saving time and resources. For this compound and its isomers, computational modeling is already proving valuable, particularly in the design of advanced materials.

A significant application has been in the theoretical design of Molecularly Imprinted Polymers (MIPs) for the selective detection of 2-isopropoxyphenol (B44703). researchgate.netlincoln.ac.uk Researchers have employed methods like Density Functional Theory (DFT) and the Semi-Empirical Parameterized Model number 3 (PM3) to screen for suitable functional monomers and to optimize the crucial monomer-to-template ratio. researchgate.netlincoln.ac.ukmdpi.com For instance, computational simulations identified pyrrole (B145914) as an optimal functional monomer for creating a 2-isopropoxyphenol MIP. mdpi.com These predictive modeling techniques are directly transferable to the development of sensors and other selective materials for this compound.

Beyond materials science, predictive models are essential in toxicology. Physiologically based toxicokinetic (PBTK) models are used to predict the absorption, distribution, metabolism, and excretion of chemicals, helping to estimate safe exposure levels. acs.org Applying such models to this compound could provide crucial data for its environmental and health risk assessments. The nucleophilic nature of related compounds like 4-isopropoxyphenol also makes them prime candidates for predictive modeling to optimize their potential applications. biosynth.com

Table 2: Computational Models in Research of Isopropoxyphenol and Related Compounds

Computational Method Application Purpose Target Compound/Class
Density Functional Theory (DFT) Design of Molecularly Imprinted Polymers (MIPs). Screening of functional monomers. 2-Isopropoxyphenol. mdpi.com
Semi-Empirical (PM3) Design of Molecularly Imprinted Polymers (MIPs). Optimizing monomer-template ratio. 2-Isopropoxyphenol. researchgate.netlincoln.ac.uk

| PBTK Models | Toxicological assessment. | Predicting toxicokinetics and estimating dose values. | General Pesticide Chemicals. acs.org |

Comprehensive Environmental Impact Assessments

A crucial challenge for the broader application of any chemical is understanding its environmental footprint. For this compound, a comprehensive environmental impact assessment has not yet been fully conducted. cymitquimica.com Such an assessment would need to evaluate its lifecycle, from production to disposal, including potential impacts on air and water quality, soil ecosystems, and human health. the-eis.com

An important aspect of its environmental profile is its fate and transport. Studies on the widely used carbamate (B1207046) insecticide propoxur (B1679652) are highly relevant, as its primary degradation pathway is hydrolysis, which yields 2-isopropoxyphenol and methylamine. bioinfopublication.orgresearchgate.netresearchgate.net A variety of microorganisms in soil and water, including species of Pseudomonas, Brevundimonas, and Corynebacterium, have been identified as capable of degrading propoxur, indicating that its isopropoxyphenol metabolite is subject to microbial breakdown. bioinfopublication.orgresearchgate.netijfans.org Future research must determine if this compound undergoes similar biodegradation pathways and identify the responsible microbial communities.

A comprehensive assessment would also involve evaluating potential risks from manufacturing and handling, such as dust generation, wastewater effluent, and the health and safety of workers. the-eis.comepa.ie

Integration of this compound into Advanced Materials and Technologies

Phenolic compounds are foundational to the polymer and materials industry, serving as precursors to a wide range of materials. wikipedia.org this compound, as a substituted phenol, has the potential to be integrated into these existing technologies and to enable new ones.

Phenolic resins, such as those based on phenol and formaldehyde, are used extensively in laminates, coatings, adhesives, and molded products. free.frwikipedia.org The incorporation of substituted phenols like this compound as a monomer could be used to modify the properties of these resins, potentially imparting enhanced characteristics such as antioxidant capabilities. core.ac.uk The enzymatic polymerization of phenols is an emerging eco-friendly route to produce functional polymers, and this could be applied to this compound to create novel biocompatible materials. nih.govmdpi.com

A highly specific and advanced application lies in the field of chemical sensors. As demonstrated with its isomer, this compound can serve as a template for the creation of Molecularly Imprinted Polymers (MIPs). researchgate.netmdpi.com These polymers are engineered to have cavities that selectively bind to a specific target molecule, making them ideal for use in sensitive and selective electrochemical sensors. lincoln.ac.uk This technology represents a significant opportunity for integrating this compound into advanced analytical and monitoring systems.

Q & A

Q. How can researchers employ mixed-methods approaches to correlate in vitro and in silico data on this compound’s toxicity?

  • Methodological Answer : Integrate quantitative data (e.g., IC50 values from cell viability assays) with qualitative insights (e.g., molecular docking studies identifying binding interactions). Use triangulation to reconcile discrepancies—for instance, if in silico models predict hepatotoxicity but in vitro assays show low cytotoxicity, investigate compensatory mechanisms via transcriptomic profiling .

Retrosynthesis Analysis

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3-Isopropoxyphenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.